molecular formula C20H16N2O8S2 B2551791 3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid CAS No. 745029-05-4

3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid

Cat. No.: B2551791
CAS No.: 745029-05-4
M. Wt: 476.47
InChI Key: HXSRDGFHBVLOBK-UHFFFAOYSA-N
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Description

3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple sulfamoyl and carboxyphenyl groups, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-carboxybenzenesulfonamide with 3-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Biological Activity

3-({3-[(2-Carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic acid, also known by its CAS number 745029-05-4, is a complex organic compound characterized by multiple functional groups, including sulfamoyl and carboxylic acid moieties. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O8S2C_{20}H_{16}N_2O_8S_2, with a molecular weight of approximately 476.48 g/mol. Its intricate structure includes a benzoic acid core substituted with sulfamoyl and carboxyphenyl groups, which are crucial for its biological interactions.

Property Value
Molecular FormulaC20H16N2O8S2
Molecular Weight476.48 g/mol
CAS Number745029-05-4

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. While specific data on the biological activity of this compound is limited, insights can be drawn from related compounds.

Antimicrobial Activity

Compounds with sulfamoyl groups have shown promising antimicrobial properties. For instance, analogs of this compound have been reported to inhibit bacterial growth by targeting essential metabolic pathways.

Anti-inflammatory Properties

Research indicates that similar sulfamoyl-containing compounds can modulate inflammatory responses. The presence of the carboxylic acid group may enhance the compound's ability to interact with pro-inflammatory cytokines.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds with analogous structures have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfamoyl groups may interact with enzymes such as carbonic anhydrases or proteases, inhibiting their activity.
  • Cellular Pathway Modulation : The compound may influence signaling pathways involved in inflammation and cancer progression.
  • Binding Affinity : Preliminary data suggest that compounds with similar structures exhibit varying binding affinities to biological targets, which could be critical for their therapeutic efficacy.

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related compounds provides valuable insights:

  • Antimicrobial Studies : A study examined the antimicrobial activity of sulfamoyl derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
  • Inflammation Models : In vitro studies using macrophage cell lines showed that sulfamoyl derivatives reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.
  • Cancer Cell Lines : Research involving various cancer cell lines indicated that structurally related compounds induced apoptosis through caspase activation pathways.

Properties

IUPAC Name

2-[[3-[(3-carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O8S2/c23-19(24)13-5-3-7-15(11-13)31(27,28)21-14-6-4-8-16(12-14)32(29,30)22-18-10-2-1-9-17(18)20(25)26/h1-12,21-22H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSRDGFHBVLOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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